molecular formula C22H19FN4O2S2 B2926809 2-{[2-(4-Ethoxyphenyl)-5-(4-fluorophenyl)-1H-imidazol-4-YL]sulfanyl}-N-(1,3-thiazol-2-YL)acetamide CAS No. 866346-76-1

2-{[2-(4-Ethoxyphenyl)-5-(4-fluorophenyl)-1H-imidazol-4-YL]sulfanyl}-N-(1,3-thiazol-2-YL)acetamide

Cat. No.: B2926809
CAS No.: 866346-76-1
M. Wt: 454.54
InChI Key: LLZRPFKVHFDCHE-UHFFFAOYSA-N
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Description

2-{[2-(4-Ethoxyphenyl)-5-(4-fluorophenyl)-1H-imidazol-4-YL]sulfanyl}-N-(1,3-thiazol-2-YL)acetamide is a complex organic compound that features a unique combination of functional groups, including imidazole, thiazole, and acetamide

Scientific Research Applications

2-{[2-(4-Ethoxyphenyl)-5-(4-fluorophenyl)-1H-imidazol-4-YL]sulfanyl}-N-(1,3-thiazol-2-YL)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-Ethoxyphenyl)-5-(4-fluorophenyl)-1H-imidazol-4-YL]sulfanyl}-N-(1,3-thiazol-2-YL)acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the imidazole ring, followed by the introduction of the ethoxyphenyl and fluorophenyl groups. The thiazole ring is then synthesized and attached to the imidazole derivative. The final step involves the formation of the acetamide group through a reaction with thioacetic acid.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and pH levels during the reactions. Catalysts and solvents are also selected to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4-Ethoxyphenyl)-5-(4-fluorophenyl)-1H-imidazol-4-YL]sulfanyl}-N-(1,3-thiazol-2-YL)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole and thiazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Mechanism of Action

The mechanism of action of 2-{[2-(4-Ethoxyphenyl)-5-(4-fluorophenyl)-1H-imidazol-4-YL]sulfanyl}-N-(1,3-thiazol-2-YL)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[2-(4-Methoxyphenyl)-5-(4-chlorophenyl)-1H-imidazol-4-YL]sulfanyl}-N-(1,3-thiazol-2-YL)acetamide
  • 2-{[2-(4-Ethoxyphenyl)-5-(4-bromophenyl)-1H-imidazol-4-YL]sulfanyl}-N-(1,3-thiazol-2-YL)acetamide

Uniqueness

2-{[2-(4-Ethoxyphenyl)-5-(4-fluorophenyl)-1H-imidazol-4-YL]sulfanyl}-N-(1,3-thiazol-2-YL)acetamide is unique due to the specific combination of ethoxyphenyl and fluorophenyl groups, which may confer distinct chemical and biological properties. This uniqueness can result in different reactivity, binding affinity, and biological activity compared to similar compounds.

Properties

IUPAC Name

2-[[2-(4-ethoxyphenyl)-5-(4-fluorophenyl)-1H-imidazol-4-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN4O2S2/c1-2-29-17-9-5-15(6-10-17)20-26-19(14-3-7-16(23)8-4-14)21(27-20)31-13-18(28)25-22-24-11-12-30-22/h3-12H,2,13H2,1H3,(H,26,27)(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLZRPFKVHFDCHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=C(C=C3)F)SCC(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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